3,4-Dichloro-2-methylpyridine CAS number
3,4-Dichloro-2-methylpyridine CAS number
An In-depth Technical Guide to 3,4-Dichloro-2-methylpyridine
CAS Number: 103949-58-2
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dichloro-2-methylpyridine, CAS Number 103949-58-2. As a substituted pyridine, this compound is a valuable intermediate in synthetic organic chemistry. Pyridine scaffolds are central to the development of a vast array of biologically active molecules, and the specific substitution pattern of this compound—featuring two chlorine atoms and a methyl group—offers a unique combination of reactivity and structural properties.[1][2] This document delineates its physicochemical characteristics, explores its synthetic pathways, analyzes its chemical reactivity, discusses its applications in research and development, and provides rigorous safety and handling protocols. The content herein is synthesized from authoritative sources to ensure technical accuracy and practical utility for professionals in the chemical and pharmaceutical sciences.
Introduction: The Significance of the Dichlorinated Pyridine Scaffold
The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[3] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates by facilitating interactions with biological receptors.[3] The introduction of halogen substituents, particularly chlorine, onto the pyridine ring profoundly alters its electronic properties and metabolic stability. Dichlorinated pyridines, such as 3,4-Dichloro-2-methylpyridine, serve as versatile building blocks, enabling the construction of complex molecular architectures for novel agrochemicals and pharmaceuticals.[4] The strategic placement of chloro- and methyl- groups on the pyridine core dictates the regioselectivity of subsequent chemical transformations, making this compound a key intermediate for targeted synthesis.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key identifiers and properties of 3,4-Dichloro-2-methylpyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 103949-58-2 | [5][6][7][8][9] |
| Molecular Formula | C₆H₅Cl₂N | [5][6][8][9] |
| Molecular Weight | 162.02 g/mol | [5][8][9] |
| IUPAC Name | 3,4-dichloro-2-methylpyridine | [8] |
| Synonyms | 3,4-Dichloro-2-picoline | [9] |
| Boiling Point | 194.7°C at 760 mmHg (Predicted) | [9] |
| Density | 1.319 g/cm³ (Predicted) | [9] |
| SMILES | CC1=NC=CC(=C1Cl)Cl | [5][8] |
| InChIKey | RKTIAZVXWYFNJG-UHFFFAOYSA-N | [5][8] |
Synthesis and Mechanistic Considerations
The synthesis of substituted chloropyridines often involves multi-step sequences, starting from more common pyridine precursors. While specific, detailed public-domain synthesis for 3,4-Dichloro-2-methylpyridine is not extensively documented, established methodologies for analogous compounds provide a logical framework. A common approach involves the chlorination of a corresponding pyridine-N-oxide intermediate.
A plausible synthetic pathway could be conceptualized as follows:
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Oxidation: 2-methyl-4-chloropyridine is oxidized to its N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution and directs chlorination.
-
Chlorination: The N-oxide is then subjected to chlorination. The reaction conditions must be carefully controlled to achieve the desired regioselectivity at the 3-position.
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Deoxygenation: The N-oxide is subsequently reduced to afford the final 3,4-Dichloro-2-methylpyridine product.
A reference for the synthesis of a related compound is found in the Journal of Medicinal Chemistry, indicating its relevance in pharmaceutical research.[5]
Caption: Conceptual workflow for the synthesis of 3,4-Dichloro-2-methylpyridine.
Chemical Reactivity and Synthetic Utility
The reactivity of 3,4-Dichloro-2-methylpyridine is governed by the interplay of its substituents:
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Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or act as a nucleophile, though its basicity is reduced by the electron-withdrawing chlorine atoms.
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Chlorine Atoms: The chlorine atoms at the 3- and 4-positions are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity at these positions can be modulated by the reaction conditions and the nature of the nucleophile. Frontier molecular orbital analysis of similar chloropyridines suggests that the LUMO+1 orbital can be crucial in determining the site of nucleophilic attack.[10]
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Methyl Group: The methyl group at the 2-position can undergo reactions such as oxidation or deprotonation to form an anion, which can then react with electrophiles.
This substitution pattern makes the molecule an excellent substrate for regioselective functionalization. For instance, it can serve as a precursor in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, a cornerstone of modern drug discovery. The generation of pyridyne intermediates from dichloropyridines also offers a powerful, albeit less common, method for regioselective difunctionalization.[11]
Applications in Research and Drug Development
3,4-Dichloro-2-methylpyridine is primarily utilized as a chemical intermediate for research and development purposes and is not intended for diagnostic or therapeutic use in its pure form.[7][9] Its value lies in its role as a scaffold for building more complex molecules with potential biological activity.
-
Pharmaceutical Synthesis: Substituted pyridines are integral to drugs with a wide range of activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][4] This compound provides a ready-made, functionalized core for medicinal chemists to elaborate upon, exploring structure-activity relationships (SAR) in drug discovery programs.
-
Agrochemical Development: Similar chlorinated pyridine structures are key components in the synthesis of modern herbicides and fungicides.[4] The specific substitution pattern can be leveraged to develop new crop protection agents.
-
Organic Synthesis: It serves as a valuable starting material for creating diverse chemical compounds and libraries for high-throughput screening.[4]
Safety, Handling, and Disposal
As a laboratory chemical, 3,4-Dichloro-2-methylpyridine presents several hazards that necessitate strict safety protocols.
GHS Hazard Identification
According to GHS classification, this compound is associated with the following hazards[8]:
-
H302: Harmful if swallowed (Acute toxicity, oral).[8]
-
H315: Causes skin irritation (Skin corrosion/irritation).[8]
-
H318: Causes serious eye damage (Serious eye damage/eye irritation).[8]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).[8]
Recommended Handling Protocol
A self-validating system for handling this compound involves a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and procedural discipline.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure an eyewash station and safety shower are immediately accessible.[12] Read and understand the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: All manipulations (weighing, transferring, reacting) must be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA 1910.133 or European Standard EN166.[12]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[12][13] Change gloves immediately if contamination occurs.
-
Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]
-
-
Procedural Controls:
-
Emergency Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[13]
-
Caption: A systematic workflow for the safe handling of 3,4-Dichloro-2-methylpyridine.
Disposal
Chemical waste must be handled as hazardous. Dispose of contents and container to an approved waste disposal plant, in accordance with local, regional, and national regulations.[13] Do not empty into drains.
Conclusion
3,4-Dichloro-2-methylpyridine (CAS: 103949-58-2) is a strategically substituted heterocyclic compound with significant potential as a building block in medicinal and agricultural chemistry. Its defined physicochemical properties, coupled with the versatile reactivity of its dichlorinated pyridine core, make it a valuable intermediate for the synthesis of novel, high-value molecules. Adherence to rigorous safety protocols is imperative when handling this compound to mitigate its associated health hazards. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
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3,4-dichloro-2-methylpyridine - 103949-58-2, C6H5Cl2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). chemsynthesis.com. [Link]
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3,4-Dichloro-2-methylpyridine (C007B-519276) - Cenmed Enterprises. cenmedenterprises.com. [Link]
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3,4-dichloro-2-methylpyridine (C6H5Cl2N) - PubChemLite. pubchemlite.com. [Link]
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2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications in Agrochemicals and Pharmaceuticals - NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-28). inno-pharmchem.com. [Link]
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A Review on the Medicinal Importance of Pyridine Derivatives - ResearchGate. (2015-09-29). researchgate.net. [Link]
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